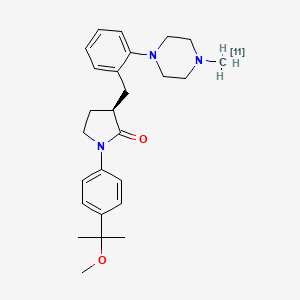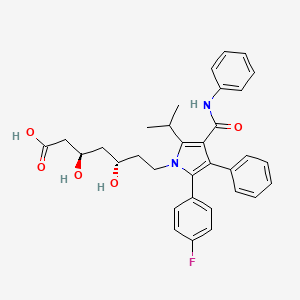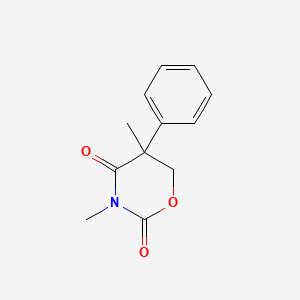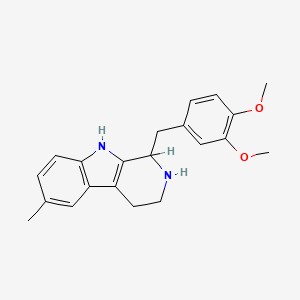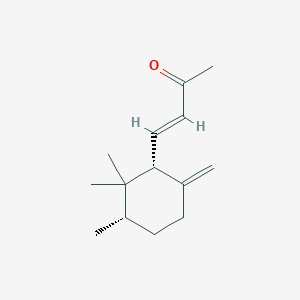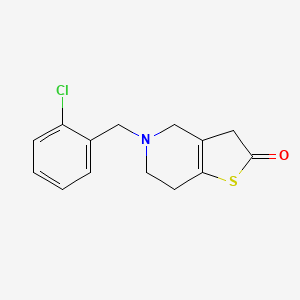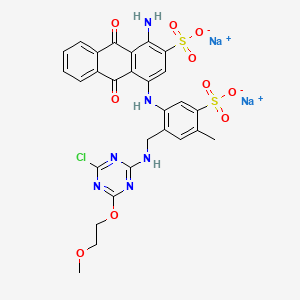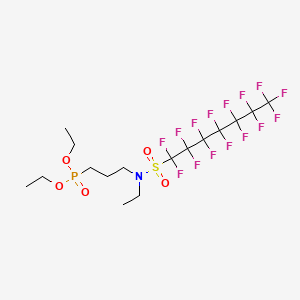
Phosphonic acid, (3-(ethyl((pentadecafluoroheptyl)sulfonyl)amino)propyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (3-(ethyl((pentadecafluoroheptyl)sulfonyl)amino)propyl)-, diethyl ester is a complex organophosphorus compound with the molecular formula C₁₆H₂₁F₁₅NO₅PS. This compound is characterized by the presence of a phosphonic acid group, a sulfonyl group, and a highly fluorinated heptyl chain. It is known for its unique chemical properties, including high thermal stability and resistance to hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (3-(ethyl((pentadecafluoroheptyl)sulfonyl)amino)propyl)-, diethyl ester typically involves multiple steps:
Formation of the Sulfonyl Amine Intermediate: The initial step involves the reaction of pentadecafluoroheptyl sulfonyl chloride with ethylamine to form the sulfonyl amine intermediate.
Attachment of the Phosphonic Acid Group: The sulfonyl amine intermediate is then reacted with diethyl phosphite under controlled conditions to attach the phosphonic acid group, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave irradiation to accelerate the reaction between the sulfonyl amine intermediate and diethyl phosphite .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (3-(ethyl((pentadecafluoroheptyl)sulfonyl)amino)propyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonic acid group.
Substitution: The highly fluorinated heptyl chain can participate in nucleophilic substitution reactions.
Hydrolysis: Despite its resistance, the compound can be hydrolyzed under extreme conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Hydrolysis: Strong acids or bases are required to hydrolyze the compound.
Major Products Formed
Oxidation: Oxidized derivatives of the phosphonic acid group.
Substitution: Substituted derivatives with modified heptyl chains.
Hydrolysis: Breakdown products including phosphonic acid and sulfonyl derivatives.
Scientific Research Applications
Phosphonic acid, (3-(ethyl((pentadecafluoroheptyl)sulfonyl)amino)propyl)-, diethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a drug delivery agent due to its stability and unique chemical properties.
Industry: Utilized in the development of advanced materials, including coatings and surfactants, due to its fluorinated chain
Mechanism of Action
The mechanism of action of phosphonic acid, (3-(ethyl((pentadecafluoroheptyl)sulfonyl)amino)propyl)-, diethyl ester involves its interaction with molecular targets through its phosphonic acid and sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The fluorinated heptyl chain enhances the compound’s stability and resistance to degradation .
Comparison with Similar Compounds
Similar Compounds
Diethyl ethylphosphonate: A simpler phosphonic acid ester with similar reactivity but lacking the sulfonyl and fluorinated groups.
Glyphosate: A widely used herbicide with a phosphonic acid group, but different structural features.
Ethephon: A plant growth regulator with a phosphonic acid group, used in agriculture.
Uniqueness
Phosphonic acid, (3-(ethyl((pentadecafluoroheptyl)sulfonyl)amino)propyl)-, diethyl ester is unique due to its combination of a phosphonic acid group, a sulfonyl group, and a highly fluorinated heptyl chain. This combination imparts exceptional stability, resistance to hydrolysis, and unique reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
71463-81-5 |
|---|---|
Molecular Formula |
C16H21F15NO5PS |
Molecular Weight |
655.4 g/mol |
IUPAC Name |
N-(3-diethoxyphosphorylpropyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonamide |
InChI |
InChI=1S/C16H21F15NO5PS/c1-4-32(8-7-9-38(33,36-5-2)37-6-3)39(34,35)16(30,31)14(25,26)12(21,22)10(17,18)11(19,20)13(23,24)15(27,28)29/h4-9H2,1-3H3 |
InChI Key |
TZKLRKQCIBXVQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCP(=O)(OCC)OCC)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


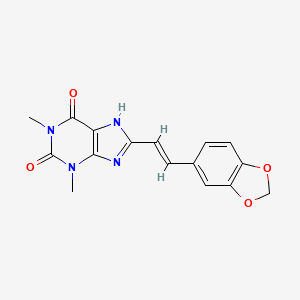

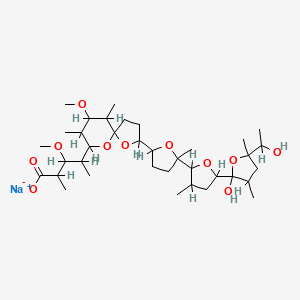
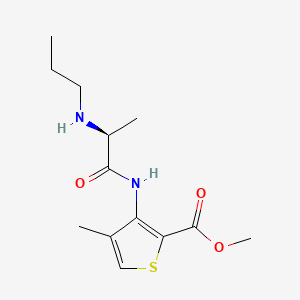

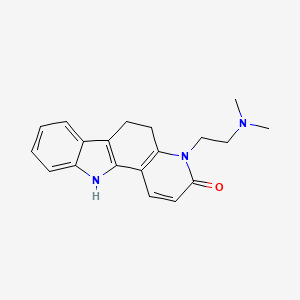
![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
